molecular formula C23H36N6O6 B14048934 Methyltetrazine-amino-PEG5-amine

Methyltetrazine-amino-PEG5-amine

Cat. No.: B14048934
M. Wt: 492.6 g/mol
InChI Key: BPYJKFRHEVXYSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyltetrazine-amino-PEG5-amine typically involves the conjugation of methyltetrazine with a PEG5 linker that terminates in an amino group. One common method involves the use of N-hydroxysuccinimide (NHS) esters to facilitate the coupling reaction . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the reactive groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques. The use of PEGylation technology is common to enhance the solubility and stability of the compound .

Scientific Research Applications

Chemistry

Methyltetrazine-amino-PEG5-amine is used in click chemistry for the rapid and specific labeling of biomolecules. Its bioorthogonal reactivity allows for the conjugation of various probes and tags without interfering with biological processes .

Biology

In biological research, this compound is employed for live-cell imaging and protein profiling. Its ability to form stable covalent bonds with TCO-tagged molecules enables the visualization and tracking of specific proteins and other biomolecules in live cells .

Medicine

This compound is used in the development of targeted drug delivery systems and diagnostic agents. Its bioorthogonal reactivity allows for the precise delivery of therapeutic agents to specific cells or tissues .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and bioconjugates. Its PEGylation enhances the solubility and stability of various industrial products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltetrazine-amino-PEG5-amine is unique due to its combination of methyltetrazine’s bioorthogonal reactivity and the solubility-enhancing properties of the PEG5 linker. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C23H36N6O6

Molecular Weight

492.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H36N6O6/c1-19-26-28-23(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-31-10-12-33-14-16-35-17-15-34-13-11-32-9-7-24/h2-5H,6-18,24H2,1H3,(H,25,30)

InChI Key

BPYJKFRHEVXYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCN

Origin of Product

United States

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